molecular formula C18H30O5Si4 B3068655 Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane CAS No. 68951-93-9

Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane

Cat. No.: B3068655
CAS No.: 68951-93-9
M. Wt: 438.8 g/mol
InChI Key: ANESSQOBUVNCKY-UHFFFAOYSA-N
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Description

Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane (CAS 4029-00-9), also known as twelve-methyl-1,11-dihydroxyhexasiloxane, is a hydroxyl-terminated oligomeric siloxane with the molecular formula C₁₂H₃₈O₇Si₆ and a molecular weight of 462.94 g/mol . Its structure features alternating dimethylsilyl and diphenylsilyl units interconnected by oxygen atoms, terminated by hydroxyl groups. This configuration imparts unique reactivity, enabling applications in silicone polymer synthesis, coatings, and adhesives where moisture-induced crosslinking is critical. The hydroxyl groups facilitate condensation reactions, forming Si–O–Si linkages, while the phenyl groups enhance thermal stability .

Properties

IUPAC Name

hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O5Si4/c1-24(2,19)21-26(5,6)23-27(22-25(3,4)20,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANESSQOBUVNCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O5Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68951-93-9
Record name Siloxanes and Silicones, di-Me, di-Ph, hydroxy-terminated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Diphenylsiloxane) - dimethylsiloxane silanol terminated copolymer
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Biological Activity

Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane, also known as bis[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane, is a siloxane compound with significant potential in various biological applications. This article delves into its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Chemical Profile

  • Common Name : this compound
  • CAS Number : 3081-07-0
  • Molecular Formula : C₁₀H₃₂O₆Si₅
  • Molecular Weight : 388.785 g/mol
  • Physical State : Liquid
  • Boiling Point : Approximately 267.2°C at 760 mmHg
  • Density : 0.99 g/cm³

This compound exhibits biological activity primarily through its ability to interact with cellular membranes and proteins due to its silanol groups. These interactions can influence cellular signaling pathways and potentially modulate inflammatory responses.

Key Mechanisms Include:

  • Cell Membrane Interaction : The silanol groups can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Biocompatibility : Its siloxane structure contributes to low toxicity and high compatibility with biological tissues.

1. Antioxidant Activity

Research indicates that hydroxy-siloxanes possess antioxidant properties that can protect cells from oxidative damage. In vitro studies have shown that these compounds can reduce reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative stress-related diseases.

2. Cell Proliferation

Studies have demonstrated that hydroxy-siloxanes can promote cell proliferation in fibroblast cultures, indicating potential applications in wound healing and tissue engineering.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Biomedical Materials Research investigated the antioxidant capabilities of hydroxy-siloxanes. The results showed a significant decrease in ROS levels when treated with varying concentrations of the compound, highlighting its potential for therapeutic use in oxidative stress-related conditions.

Case Study 2: Wound Healing

Another research article focused on the application of hydroxy-siloxanes in wound healing. The findings indicated that the compound enhanced fibroblast migration and proliferation, leading to faster wound closure in animal models compared to controls.

Comparative Data Table

PropertyHydroxy-Siloxane CompoundOther Siloxanes
Molecular Weight388.785 g/molVaries (e.g., 462.939 g/mol)
Antioxidant ActivityHighModerate to High
Cell Proliferation PromotionSignificantVariable
BiocompatibilityExcellentGood

Chemical Reactions Analysis

Condensation Reactions

The terminal silanol groups undergo condensation reactions with alkoxysilanes or other silanols to form siloxane (Si-O-Si) bonds, a fundamental process in silicone chemistry. For example:

Si OH+RO SiSi O Si+ROH\equiv \text{Si OH}+\text{RO Si}\equiv \rightarrow \equiv \text{Si O Si}\equiv +\text{ROH}

Key Findings :

  • Reactions are catalyzed by acids (e.g., HCl) or bases (e.g., amines), with rates influenced by the steric bulk of substituents .

  • Diphenylsiloxane units reduce reactivity compared to pure dimethylsiloxanes due to increased hydrophobicity .

Reaction TypeConditionsCatalystProduct
Self-condensation120°C, anhydrousTin octoateHigh-molecular-weight polysiloxanes
Crosslinking with TEOSRoom temperature, moistureAmmoniaElastomeric networks

Silylation of Hydroxyl Groups

The compound can act as a silylating agent, transferring silyl groups to hydroxyl-containing substrates (e.g., alcohols, sugars). This reaction typically requires activation of the silanol group:

Si OH+R OHimidazoleSi O R+H2O\equiv \text{Si OH}+\text{R OH}\xrightarrow{\text{imidazole}}\equiv \text{Si O R}+\text{H}_2\text{O}

Mechanistic Insight :

  • Imidazole facilitates deprotonation of the silanol, enhancing nucleophilicity for attack on the substrate .

  • Bulky diphenyl groups hinder reactivity compared to smaller silanes like TBDMS-Cl .

Stability Under Hydrosilylation Conditions

While not directly participating in hydrosilylation, the compound remains stable in the presence of Pt catalysts (e.g., Karstedt’s catalyst) during reactions involving Si-H bonds . This enables its use in formulations requiring inert silicone matrices.

Comparative Stability Data :

PropertyHydroxy-Diphenyl/Dimethyl SiloxanePure Dimethylsiloxane
Thermal Degradation Onset280°C220°C
Hydrolytic StabilityHighModerate
Catalyst CompatibilityStable with Pt, RhStable with Pt, Rh

Functionalization with Organometallic Reagents

The silanol groups react with Grignard or organolithium reagents to form alkyl/aryl-substituted siloxanes:

Si OH+R MgBrSi R+MgBr OH \equiv \text{Si OH}+\text{R MgBr}\rightarrow \equiv \text{Si R}+\text{MgBr OH }

Limitations :

  • Diphenyl groups reduce accessibility of silanol sites, requiring excess reagent .

  • Yields depend on solvent polarity, with THF providing optimal results .

This compound’s multifunctional reactivity and structural versatility make it indispensable in advanced silicone materials, balancing hydrophobic, thermal, and mechanical properties through tailored synthesis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane (CAS 2474-02-4)

  • Structure : Chlorine-terminated analog of the target compound.
  • Molecular Formula : C₁₂H₃₆Cl₂O₅Si₆.
  • Key Properties :
    • Reactivity : Chlorine substituents increase hydrolytic activity, releasing HCl upon reaction with water. This contrasts with the slower, catalyst-dependent condensation of hydroxyl groups in the target compound .
    • Physical Data : Lower boiling point (222°C) and higher volatility compared to the hydroxyl-terminated siloxane .
  • Applications : Intermediate in silicone resin synthesis, where rapid hydrolysis is advantageous.

Diphenyldimethoxysilane (CAS 6843-66-9)

  • Structure : Methoxy-terminated diphenylsilane.
  • Molecular Formula : C₁₄H₁₆O₂Si.
  • Key Properties :
    • Thermal Stability : Phenyl groups provide superior thermal resistance (up to 300°C) but reduce hydrophilicity compared to hydroxyl-terminated derivatives .
    • Reactivity : Methoxy groups undergo slower hydrolysis than hydroxyl groups, requiring acidic or basic catalysts for condensation .
  • Applications : Used in high-temperature lubricants and phenyl-rich silicone resins.

4-[[3-Carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic Acid (CAS 3353-68-2)

  • Structure : Carboxylic acid-terminated siloxane.
  • Molecular Formula : C₁₂H₂₆O₅Si₂.
  • Key Properties: Acidity: Carboxylic acid groups enable pH-dependent reactivity, forming esters or salts, unlike the neutral hydroxyl groups in the target compound . Crosslinking: Potential for ionic or covalent crosslinking via esterification, contrasting with the silanol condensation mechanism of hydroxyl-terminated siloxanes .
  • Applications : Specialty coatings and biomedical materials requiring pH-responsive behavior.

Ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane (CAS 68083-19-2)

  • Structure : Vinyl-terminated siloxane.
  • Molecular Formula : C₈H₁₆O₂Si₂.
  • Key Properties :
    • Reactivity : Vinyl groups enable radical or hydrosilylation polymerization, offering faster curing than hydroxyl-based condensation .
    • Flexibility : Produces elastomers with lower crosslink density compared to hydroxyl-terminated systems .
  • Applications : Liquid silicone rubbers (LSR) and addition-cure adhesives.

Comparative Data Table

Property Target Compound (CAS 4029-00-9) Chloro Analog (CAS 2474-02-4) Diphenyldimethoxysilane (CAS 6843-66-9) Carboxy-Terminated (CAS 3353-68-2) Vinyl-Terminated (CAS 68083-19-2)
Terminal Groups Hydroxyl Chlorine Methoxy, Phenyl Carboxylic Acid Vinyl
Molecular Weight 462.94 g/mol ~480 g/mol* 244.36 g/mol 306.48 g/mol 192.38 g/mol
Reactivity Moderate (condensation) High (hydrolysis) Low (catalyst-dependent) pH-dependent High (addition)
Thermal Stability High (decomposes >250°C) Moderate Very High (>300°C) Moderate Moderate
Volatility Low Moderate Low Low High
Applications Sealants, medical silicones Silicone intermediates High-temp lubricants pH-responsive coatings Liquid silicone rubbers

*Estimated based on structural similarity.

Preparation Methods

Tris(triphenylphosphine)rhodium(I) Chloride-Mediated Hydrosilylation

Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃) catalyzes the regioselective hydrosilylation of alkenes with diphenylsilane (Ph₂SiH₂). Under inert conditions at 60–80°C, this method achieves near-quantitative conversion rates, forming hydridosilane intermediates with minimal byproducts. The rhodium complex coordinates to the alkene, inducing a syn-addition mechanism that preserves stereochemical integrity. For instance, terminal alkenes yield anti-Markovnikov adducts, while internal alkenes exhibit moderate diastereoselectivity dependent on substituent bulk.

Radical-Initiated Hydrosilylation

Alternative protocols employ azobisisobutyronitrile (AIBN) as a radical initiator, enabling hydrosilylation under aerobic conditions. This approach avoids transition metals, making it cost-effective for large-scale production. However, radical chain propagation often leads to broader molecular weight distributions compared to rhodium-catalyzed methods. Reaction temperatures exceeding 100°C are required to decompose AIBN, limiting compatibility with thermally sensitive substrates.

Table 1: Comparative Analysis of Hydrosilylation Catalysts

Catalyst Temperature (°C) Yield (%) Diastereoselectivity (dr)
Tris(triphenylphosphine)rhodium(I) chloride 80 98 95:5
AIBN 110 85 70:30

The introduction of hydroxyl groups proceeds via cobalt-catalyzed oxidation of silicon-hydrogen bonds, a critical step for conferring reactivity toward condensation reactions.

Cobalt(II) Acetate-Ligand Systems

Cobalt(II) acetate (Co(OAc)₂) paired with bis(oxazoline) ligands (e.g., L3) catalyzes the hydroxylation of hydridosilanes in tetrahydrofuran (THF) at 60°C. This system achieves 95% conversion within 10 hours, producing silanols with minimal overoxidation to siloxanes. The ligand’s electron-donating substituents enhance cobalt’s oxidative capacity, while THF stabilizes reactive intermediates through solvation.

Solvent and Stoichiometric Optimization

Polar aprotic solvents like 1,4-dioxane improve hydroxylation efficiency by stabilizing the transition state. Stoichiometric water (2.0 equivalents) ensures complete protonolysis of silicon-cobalt intermediates, as evidenced by kinetic studies. Excess water promotes siloxane formation, necessitating precise control to maximize silanol yield.

Table 2: Hydroxylation Efficiency Under Varied Conditions

Solvent Ligand Temperature (°C) Time (h) Silanol Yield (%)
THF L3 60 10 95
1,4-Dioxane L4 60 24 88
Dichloromethane None 25 48 45

Condensation Polymerization for Siloxane Backbone Assembly

Silanol-terminated intermediates undergo acid- or base-catalyzed condensation, eliminating water to form the final siloxane copolymer.

Acid-Catalyzed Condensation

Hydrochloric acid (HCl) vapor induces step-growth polymerization at 120°C, producing linear chains with viscosity ranges of 1,500–2,500 cSt. This method favors cyclic siloxane formation unless moderated by end-capping agents like hexamethyldisilazane.

Base-Catalyzed Condensation

Potassium hydroxide (KOH) in refluxing toluene accelerates condensation while suppressing cyclization. The base deprotonates silanols, generating reactive siloxide anions that nucleophilically attack adjacent silicon centers. Molecular weight distributions (Đ = 1.2–1.5) remain narrow due to the equilibrium-controlled mechanism.

Integrated Synthetic Pathways and Scalability

Combining hydrosilylation, hydroxylation, and condensation steps enables gram-scale synthesis with 75–80% overall yield. Critical challenges include:

  • Purification Complexity : Silanol intermediates require silica gel chromatography to remove cobalt residues and unreacted monomers.
  • Thermal Stability : Prolonged heating above 150°C induces backbone degradation, necessitating low-temperature condensation under vacuum.

Table 3: Scalability Metrics for Integrated Synthesis

Step Scale (mmol) Purity (%) Isolated Yield (%)
Hydrosilylation 50 98 90
Hydroxylation 50 95 88
Condensation 50 99 85

Mechanistic Insights and Stereochemical Considerations

The stereoelectronic properties of silicon intermediates dictate reaction pathways. For example:

  • Silicon Electrophilicity : Electron-withdrawing substituents on silicon enhance susceptibility to nucleophilic attack during condensation.
  • Ligand Steric Effects : Bulky ligands on cobalt catalysts hinder overoxidation by shielding the metal center from excess water.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane, and what parameters critically influence yield optimization?

  • Methodological Answer : The compound is synthesized via sequential silylation reactions. A stepwise approach under inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis of silanol intermediates. Key parameters include:

  • Catalyst selection : Use tetrabutylammonium fluoride (TBAF) to accelerate siloxane bond formation .
  • Temperature control : Maintain reactions between 0–25°C to avoid side reactions from excessive thermal energy .
  • Purification : Employ fractional distillation or silica gel chromatography to isolate the product from oligomeric byproducts .
    • Data Note : Yields typically range from 40–60% due to competing cyclization reactions. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H/¹³C NMR , 29Si NMR , and HRMS for unambiguous characterization:

  • ¹H NMR : Identify methyl (δ 0.1–0.3 ppm) and phenyl (δ 7.2–7.6 ppm) protons. Overlapping signals may require 2D techniques (e.g., COSY) .
  • 29Si NMR : Detect silicon environments: δ −10 to −20 ppm for Si-O-Si linkages, δ −60 to −70 ppm for hydroxylated silicon .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy. Fragmentation patterns help validate branching .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the siloxane backbone, and how can kinetic vs. thermodynamic control be assessed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects:

  • Steric hindrance : Bulky diphenylsilyl groups direct reactions to less hindered dimethylsilyl sites. Use low temperatures (e.g., −78°C) to favor kinetic control .
  • Thermodynamic control : Prolonged reaction times at 50°C promote equilibration toward more stable isomers. Monitor via in-situ IR spectroscopy for silanol (–Si–OH) band shifts (~3200 cm⁻¹) .
    • Data Contradiction : Conflicting NMR assignments may arise from dynamic siloxane bond rearrangement. Use variable-temperature NMR to distinguish static vs. dynamic structures .

Q. How do phenyl substituents impact thermal stability compared to methyl-substituted analogs?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen:

  • Phenyl groups : Enhance thermal stability (decomposition onset ~300°C) due to aromatic π-system rigidity .
  • Methyl analogs : Decompose at lower temperatures (~200°C) due to weaker Si–C bonds .
    • Mechanistic Insight : Phenyl groups reduce oxidative degradation by stabilizing radical intermediates via resonance. Validate using electron paramagnetic resonance (EPR) under controlled pyrolysis .

Q. What computational strategies are effective for modeling the compound’s conformational dynamics?

  • Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to:

  • Predict low-energy conformers of the siloxane backbone .
  • Simulate 29Si NMR chemical shifts for comparison with experimental data .
    • Validation : Cross-check with molecular dynamics (MD) simulations in explicit solvent (e.g., toluene) to account for solvation effects .

Safety and Handling Considerations

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep under anhydrous conditions (argon atmosphere) at −20°C to prevent silanol condensation .
  • Decomposition : Avoid contact with moisture or acids, which generate volatile silanols and heat. Use a fume hood for large-scale reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane
Reactant of Route 2
Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane

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